![molecular formula C10H22N2 B1444131 1-Ethyl-3-(2-methylpropyl)piperazine CAS No. 1248907-75-6](/img/structure/B1444131.png)
1-Ethyl-3-(2-methylpropyl)piperazine
Overview
Description
“1-Ethyl-3-(2-methylpropyl)piperazine” is a chemical compound with the molecular formula C10H22N2 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Ethyl-3-(2-methylpropyl)piperazine”, can involve various methods. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-(2-methylpropyl)piperazine” can be analyzed using various techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared (FTIR) spectroscopy, and Ultraviolet (UV) spectrophotometry .Chemical Reactions Analysis
The chemical reactions involving “1-Ethyl-3-(2-methylpropyl)piperazine” can be complex and varied. For instance, in the synthesis of piperazine derivatives, reactions such as aza-Michael addition between diamine and the in situ generated sulfonium salt can occur .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Ethyl-3-(2-methylpropyl)piperazine” include a molecular weight of 170.30 . More detailed properties such as boiling point, melting point, and density were not found in the retrieved papers.Mechanism of Action
Target of Action
It is known that piperazine compounds, which include 1-ethyl-3-(2-methylpropyl)piperazine, generally interact with gaba receptors . The GABA receptors play a crucial role in the nervous system by inhibiting or reducing the activity of neurons.
Mode of Action
1-Ethyl-3-(2-methylpropyl)piperazine, like other piperazine compounds, is believed to bind directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm . This paralysis allows the host body to easily remove or expel the invading organism .
Biochemical Pathways
It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites . This paralysis disrupts the normal functioning of the parasite, leading to its expulsion from the host body .
Pharmacokinetics
It is known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
properties
IUPAC Name |
1-ethyl-3-(2-methylpropyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-4-12-6-5-11-10(8-12)7-9(2)3/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYKYZXSWKEGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(2-methylpropyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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